4-(Methoxymethyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(Methoxymethyl)-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their biological activity and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position. The reaction typically proceeds as follows:
Starting Materials: 2-methylthiazole, formaldehyde, methanol.
Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux temperature.
Procedure: The mixture of 2-methylthiazole, formaldehyde, and methanol is heated under reflux in the presence of an acidic catalyst. The reaction is monitored until the desired product is formed, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
4-(Methoxymethyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-2-methyl-1,3-thiazole: Unique due to its specific substitution pattern.
2-Methylthiazole: Lacks the methoxymethyl group, resulting in different chemical properties.
4-Methylthiazole: Lacks the methoxymethyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both methoxymethyl and methyl groups, which influence its chemical behavior and potential applications. The combination of these substituents enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
4-(methoxymethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(3-8-2)4-9-5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNHRFLXBYSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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